9-Chloroanthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

9-chloroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULLJOPUZUWTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221831 | |

| Record name | Anthracene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Sigma-Aldrich MSDS] | |

| Record name | 9-Chloroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

716-53-0, 26779-04-4 | |

| Record name | 9-Chloroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene, 9-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

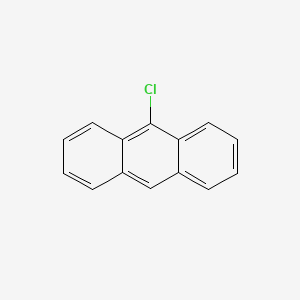

IUPAC name and structure of 9-chloroanthracene

An In-depth Technical Guide to 9-Chloroanthracene (B1582455)

Introduction

This compound is a chlorinated polycyclic aromatic hydrocarbon (PAH) derived from anthracene (B1667546). It serves as a crucial intermediate and building block in organic synthesis and materials science. Its unique photophysical properties and reactivity make it a subject of interest for researchers in drug development and biochemical research.[1][2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key reactions, tailored for professionals in the scientific community.

Chemical Identity and Structure

The nomenclature and structural details of this compound are fundamental to understanding its chemistry.

-

Structure: The molecule consists of a central anthracene core, which is a tricyclic aromatic system of three fused benzene (B151609) rings. A single chlorine atom is substituted at the C9 position, the central meso-position of the anthracene ring system.

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic data for this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 212.67 g/mol | [1][3] |

| Appearance | Lemon-yellow solid; needles or crystalline powder | [2][5][6] |

| Melting Point | 101-106 °C | [7] |

| Solubility | Insoluble in water | [2] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [2][8] |

| Purity | Commercially available with purity ≥90% | [1] |

Table 2: Spectroscopic Data

| Technique | Data Highlights | Reference |

| Mass Spectrometry (MS) | Monoisotopic Mass: 212.0392780 Da | [3] |

| Infrared (IR) Spectroscopy | Data available in the NIST Chemistry WebBook. | [4][9][10] |

| ¹³C NMR | Spectra available in the SpectraBase database. | [11] |

Table 3: Kinetic Data

| Reaction | Rate Constant (k) | Conditions | Reference |

| Gas-phase reaction with NO₃ radicals | 9.11 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | 298 K and 1 atm | [12] |

Synthesis of this compound

This compound can be prepared through various methods, including the direct chlorination of anthracene.[5][13] A reliable and high-yield laboratory-scale synthesis involves the reaction of anthracene with anhydrous cupric chloride.[5]

Experimental Protocol: Synthesis from Anthracene and Cupric Chloride

This procedure is adapted from Organic Syntheses.[5]

Materials:

-

Anthracene (0.100 mole, 17.8 g)

-

Anhydrous cupric chloride (0.202 mole, 27.2 g), dried at 110-120 °C

-

Carbon tetrachloride (CCl₄) (500 ml), dry

-

Alumina (200 g) for chromatography

Equipment:

-

1-L two-necked flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube

-

Filtration apparatus

-

Chromatography column (35-mm diameter)

Procedure:

-

Combine anthracene, anhydrous cupric chloride, and carbon tetrachloride in the two-necked flask equipped with a stirrer and reflux condenser.

-

Stir the mixture and heat under reflux for 18–24 hours. During the reaction, the brown cupric chloride will convert to white cuprous chloride, and hydrogen chloride gas will evolve.

-

After the reaction is complete, cool the mixture and remove the cuprous chloride by filtration.

-

Pass the resulting carbon tetrachloride solution through a chromatography column packed with alumina.

-

Elute the column with an additional 400 ml of carbon tetrachloride.

-

Combine the eluates and evaporate the solvent to dryness to yield 19–21 g (89–99%) of this compound as a lemon-yellow solid.

-

For further purification, recrystallize the product from petroleum ether (b.p. 60–80°) to obtain yellow needles (m.p. 104–106°).[5]

Key Chemical Reactions

This compound participates in several important organic reactions, leveraging the reactivity of the anthracene core.

Diels-Alder Cycloaddition

The anthracene moiety acts as a diene in Diels-Alder reactions. The reaction of this compound with dienophiles such as 2-acetamidoacrylate results in the formation of cycloaddition products.

Experimental Protocol Outline: Diels-Alder Reaction

-

Reaction: this compound is reacted with 2-acetamidoacrylate in a suitable solvent like toluene.[14]

-

Conditions: The reaction mixture is typically heated for an extended period (e.g., 48 hours).[14]

-

Outcome: The reaction yields a mixture of meta and ortho adducts. In toluene, a 19% yield with a 4:1 ratio of meta to ortho isomers has been reported.[14] The use of more polar solvents can increase the reaction rate.[14]

-

Purification: Products can be separated and purified using techniques like flash chromatography.[14]

Atmospheric Oxidation

In atmospheric chemistry, this compound can be degraded through reactions with radicals, such as the nitrate (B79036) radical (NO₃). This process is significant for understanding the environmental fate of PAHs.

Reaction Pathway: The reaction is initiated by the barrierless addition of the NO₃ radical to the anthracene ring.[12] This leads to the formation of various intermediates and, subsequently, a range of oxygenated products. Key products identified through computational studies include 10-chloroanthracen-9-ol and anthracene-9,10-dione.[12]

Applications and Safety

This compound is primarily utilized in research and development.[2] Its applications include:

-

Pharmaceutical Intermediate: A building block for more complex molecules in drug discovery.[2]

-

Biochemical Research: Used as a chlorinated anthracene compound in various studies.[1][2]

-

Materials Science: A precursor for novel organic electronic materials and fluorescent probes.

Safety Information: this compound is classified as harmful if swallowed and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood.[8]

References

- 1. scbt.com [scbt.com]

- 2. This compound | 716-53-0 [chemicalbook.com]

- 3. This compound | C14H9Cl | CID 69744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. L01092.06 [thermofisher.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound | 716-53-0 [amp.chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Insights into the mechanism and kinetics of the gas-phase atmospheric reaction of this compound with NO 3 radical in the presence of NO x - RSC Advances (RSC Publishing) DOI:10.1039/C5RA11918A [pubs.rsc.org]

- 13. Reactions of Anthracene [maxbrainchemistry.com]

- 14. (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds – Oriental Journal of Chemistry [orientjchem.org]

Molecular weight and formula of 9-chloroanthracene

This guide provides core technical information on 9-chloroanthracene (B1582455), a chlorinated aromatic hydrocarbon utilized in biochemical research. The following sections detail its fundamental chemical properties for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a derivative of anthracene. Its chemical characteristics are summarized below.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C14H9Cl | [1][2][3][4][5] |

| Molecular Weight | 212.67 g/mol | [1][3] |

| Alternate Molecular Weight | 212.674 g/mol | [2][5] |

| Alternate Molecular Weight | 212.68 g/mol | [6][7] |

| Alternate Molecular Weight | 212.678 g/mol | [8] |

| CAS Number | 716-53-0 | [2][3] |

Experimental Protocols & Visualization

As a language model, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams. The information provided is based on established chemical data.

References

- 1. This compound | C14H9Cl | CID 69744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. CAS No.716-53-0,this compound Suppliers [lookchem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [stenutz.eu]

- 7. labsolu.ca [labsolu.ca]

- 8. chemsynthesis.com [chemsynthesis.com]

A Comprehensive Technical Guide to the Physical Properties of 9-Chloroanthracene Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 9-chloroanthracene (B1582455) crystals. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, material characterization, and quality control. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes a visual workflow for the synthesis and purification of this compound.

Core Physical Properties

This compound is a chlorinated polycyclic aromatic hydrocarbon that appears as yellow needles or a crystalline powder.[1][2] Its physical characteristics are crucial for its application in biochemical research and as a pharmaceutical intermediate.[3][4]

Data Presentation

The following tables summarize the key physical properties of this compound crystals compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₁₄H₉Cl | [3][5] |

| Molecular Weight | 212.68 g/mol | [5][6] |

| Appearance | Yellow needles or crystalline powder | [1][2] |

| Melting Point | 99 - 106 °C | [1][2][3][7][8] |

| Boiling Point | 370.1 ± 11.0 °C (Predicted) | [3] |

| Dipole Moment | 1.36 D | [5] |

| Enthalpy of Fusion | 18.66 kJ/mol | [9] |

| Property | Description | References |

| Water Solubility | Insoluble | [3] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform.[3] Crystallizes from ethanol (B145695) or petroleum ether.[3] | [3] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.

Synthesis of this compound from Anthracene (B1667546)

A common and effective method for the synthesis of this compound is through the chlorination of anthracene using cupric chloride.[1]

Materials:

-

Anthracene

-

Anhydrous cupric chloride

-

Carbon tetrachloride (or chlorobenzene/sym-tetrachlorethane)

-

Alumina (Merck or Spence Type H)

-

Petroleum ether (b.p. 60–80°)

Procedure:

-

In a dry, two-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 17.8 g (0.100 mole) of anthracene, 27.2 g (0.202 mole) of anhydrous cupric chloride, and 500 ml of carbon tetrachloride.[1]

-

Stir the mixture and heat under reflux for 18–24 hours. During the reaction, the brown cupric chloride will convert to white cuprous chloride, and hydrogen chloride gas will be evolved.[1]

-

After the reaction is complete, filter the mixture to remove the cuprous chloride.[1]

-

Pass the carbon tetrachloride solution through a chromatographic column filled with 200 g of alumina.[1]

-

Elute the column with 400 ml of carbon tetrachloride.[1]

-

Combine the eluates and evaporate to dryness to yield a lemon-yellow solid of this compound.[1]

-

For further purification, crystallize the product from petroleum ether (b.p. 60–80°) to obtain yellow needles of this compound.[1]

Determination of Melting Point

The melting point of this compound crystals can be determined using the capillary method with a melting point apparatus.

Materials:

-

Purified this compound crystals

-

Capillary tubes (one end sealed)

-

Melting point apparatus

Procedure:

-

Finely powder a small amount of the this compound crystals.

-

Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.

Determination of Solubility

A qualitative determination of solubility in various solvents can be performed through direct observation.

Materials:

-

This compound crystals

-

Test tubes

-

A selection of solvents (e.g., water, ethanol, chloroform, petroleum ether)

-

Vortex mixer

Procedure:

-

Place approximately 10 mg of this compound crystals into a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely disappeared, it is considered soluble. If it remains, it is insoluble. If some solid remains, it is slightly soluble.

-

Repeat the process for each solvent.

Spectroscopic Properties

While detailed experimental protocols for acquiring UV-Vis and fluorescence spectra are instrument-specific, general considerations for this compound are outlined below. For comparison, the related compound 9,10-dichloroanthracene (B1293567) has an excitation peak at 380 nm and an emission peak at 431 nm.[10]

UV-Visible (UV-Vis) Spectroscopy

A solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) should be prepared. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert law. The spectrum should be recorded over a range that covers the expected absorption bands of the anthracene core, typically from 200 to 400 nm.

Fluorescence Spectroscopy

For fluorescence measurements, a dilute solution of this compound in a spectroscopic grade solvent is required. The excitation wavelength should be set at or near the λmax determined from the UV-Vis spectrum. The emission spectrum is then recorded over a longer wavelength range. It is crucial to use a very dilute solution to avoid inner filter effects.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound crystals.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.ws [chem.ws]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. pennwest.edu [pennwest.edu]

Synthesis of 9-Chloroanthracene from Anthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-chloroanthracene (B1582455) from anthracene (B1667546), a key intermediate in the development of novel organic materials and pharmaceutical compounds. This document details various synthetic methodologies, provides a robust experimental protocol for a high-yield synthesis, and presents the underlying reaction mechanism. All quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.

Synthetic Methodologies

The chlorination of anthracene to produce this compound can be achieved through several methods, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability. The primary methods reported in the literature are summarized below.

| Method | Chlorinating Agent | Solvent | Reaction Conditions | Yield (%) | Reference(s) |

| Cupric Chloride | Anhydrous Cupric Chloride (CuCl₂) | Carbon Tetrachloride | Reflux, 18-24 hours | 89-99% | [1] |

| Microwave-Assisted | Anhydrous Cupric Chloride (CuCl₂) & Graphite | Solvent-free | Microwave irradiation | Good (unspecified) | [2] |

| Direct Chlorination | Chlorine (Cl₂) | - | - | - | [1] |

| Hypochlorite | t-Butyl hypochlorite | - | - | - | [1] |

| Hydantoin Derivative | 1,3-dichloro-5,5-dimethylhydantoin | - | - | - | [1] |

| Phosphorus Pentachloride | Phosphorus Pentachloride (PCl₅) | - | - | - | [1] |

| Photochemical | Chloride ions (from NaCl) | Saline Ice | Photoexcitation | - | [3] |

The cupric chloride method stands out for its high yield and the use of readily available reagents, making it a preferred method for laboratory-scale synthesis.[1] The microwave-assisted variation offers a solvent-free and potentially faster alternative.[2]

Experimental Protocol: Synthesis via Cupric Chloride

This section provides a detailed experimental protocol for the synthesis of this compound from anthracene using anhydrous cupric chloride, adapted from Organic Syntheses.[1]

Materials:

-

Anthracene (0.100 mole, 17.8 g)

-

Anhydrous Cupric Chloride (0.202 mole, 27.2 g), dried at 110-120°C for several hours prior to use.[1]

-

Carbon Tetrachloride (500 mL)

-

Alumina (B75360) (for chromatography, 200 g)

Equipment:

-

1-L two-necked flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube

-

Heating mantle

-

Filtration apparatus

-

Chromatography column (35 mm diameter)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, 1-L two-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a drying tube, combine anthracene (17.8 g, 0.100 mole) and anhydrous cupric chloride (27.2 g, 0.202 mole).[1]

-

Solvent Addition: Add 500 mL of carbon tetrachloride to the flask.

-

Reaction: Stir the mixture vigorously and heat to reflux. Maintain the reflux for 18-24 hours. During the reaction, the brown cupric chloride will be converted to white cuprous chloride, and hydrogen chloride gas will be evolved.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solid cuprous chloride by filtration.

-

Purification:

-

Prepare a chromatography column (35 mm diameter) with 200 g of alumina.

-

Pass the filtrate through the alumina column.

-

Elute the column with an additional 400 mL of carbon tetrachloride.

-

Combine all the eluates.

-

-

Isolation: Evaporate the solvent from the combined eluates using a rotary evaporator. This will yield 19-21 g (89-99%) of this compound as a lemon-yellow solid.[1]

-

Characterization: The product can be characterized by its melting point, which is reported to be 102-104°C.[1] Further analysis can be performed using spectroscopic methods.

Reaction Mechanism

The chlorination of anthracene with cupric chloride is considered to be a radical aromatic substitution.[2] The proposed mechanism involves the thermal decomposition of cupric chloride to generate chlorine radicals, which then attack the electron-rich 9-position of the anthracene ring.

Caption: Proposed radical aromatic substitution mechanism for the chlorination of anthracene.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound using the cupric chloride method.

References

Spectroscopic Analysis of 9-Chloroanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-chloroanthracene (B1582455), a key aromatic compound with applications in biochemical research and as a pharmaceutical intermediate. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties of this compound, offering a valuable resource for its identification, characterization, and utilization in various scientific endeavors.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from 1H NMR, 13C NMR, and IR spectroscopy for this compound.

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.53 | s | H-10 |

| 8.28 | d | H-1, H-8 |

| 7.99 | d | H-4, H-5 |

| 7.58 | t | H-2, H-7 |

| 7.49 | t | H-3, H-6 |

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 131.7 | C-9 |

| 131.4 | C-4a, C-9a |

| 128.8 | C-8a, C-10a |

| 128.5 | C-2, C-7 |

| 126.9 | C-3, C-6 |

| 125.4 | C-1, C-8 |

| 125.3 | C-4, C-5 |

| 122.9 | C-10 |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm-1) | Assignment |

| 3055 | Aromatic C-H stretch |

| 1622 | Aromatic C=C stretch |

| 1521 | Aromatic C=C stretch |

| 1458 | Aromatic C=C stretch |

| 885 | C-H out-of-plane bend |

| 789 | C-H out-of-plane bend |

| 734 | C-Cl stretch |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Synthesis of this compound

This compound can be synthesized via the chlorination of anthracene (B1667546). A common method involves the reaction of anthracene with cupric chloride in a suitable solvent like carbon tetrachloride.[1] In a typical procedure, anthracene and anhydrous cupric chloride are refluxed in carbon tetrachloride for 18-24 hours. The resulting cuprous chloride is then removed by filtration, and the solution is purified by column chromatography on alumina (B75360) to yield this compound as a yellow solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer, such as a 600 MHz instrument.

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl3), in a 5 mm NMR tube.

1H NMR Spectroscopy: The 1H NMR spectrum is acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

13C NMR Spectroscopy: The 13C NMR spectrum is typically recorded with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl3 at δ = 77.16 ppm).

Infrared (IR) Spectroscopy

ATR-IR spectroscopy is a convenient method for analyzing solid samples.

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[2][3] Pressure is applied to ensure good contact between the sample and the crystal.[2]

Data Acquisition: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm-1). A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. Direct Measurement of Trace Polycyclic Aromatic Hydrocarbons in Diesel Fuel with 1H and 13C NMR Spectroscopy: Effect of PAH Content on Fuel Lubricity | NIST [nist.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

In-Depth Technical Guide: Health and Safety Information for 9-Chloroanthracene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 9-chloroanthracene (B1582455), a chlorinated polycyclic aromatic hydrocarbon (PAH). The information is intended for use in research and development settings, including drug development, where a thorough understanding of a compound's toxicological profile and safe handling requirements is essential.

Chemical and Physical Properties

This compound is a solid, crystalline substance, typically appearing as yellow needles.[1] It is insoluble in water but soluble in solvents like ethanol (B145695) and petroleum ether.[1] Due to its low water solubility, it is not likely to be mobile in the environment, and spillage is unlikely to penetrate the soil.[2]

| Property | Value | Reference |

| CAS Number | 716-53-0 | [2][3] |

| Molecular Formula | C₁₄H₉Cl | [2][3] |

| Molecular Weight | 212.67 g/mol | [3][4] |

| Appearance | Yellow solid crystalline powder or needles | [1][2] |

| Melting Point | 101-106 °C | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Insoluble in water | [1] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [1][5] |

Toxicological Information

Acute Effects:

-

Skin: Causes skin irritation.[2]

-

Eyes: Causes serious eye irritation.[2]

-

Inhalation: May cause respiratory irritation.[2]

Chronic Effects and Genotoxicity: this compound is suspected of causing genetic defects.[2][5] This is a significant concern for researchers and professionals handling this compound. The genotoxicity of PAHs and their derivatives often stems from their metabolic activation into reactive intermediates that can bind to DNA, leading to mutations.

Some chlorinated PAHs have been shown to exhibit greater mutagenicity and dioxin-like toxicity than their parent compounds.[6] The toxicities of some chlorinated PAHs, based on Aryl hydrocarbon Receptor (AhR) activity, have been estimated to be significantly higher than that of dioxins.[6][9]

Mechanism of Toxicity and Signaling Pathways

The toxicity of this compound is likely mediated through metabolic activation, a common pathway for PAHs.

Metabolic Activation

A key study on the metabolism of this compound revealed that it is stereoselectively metabolized by liver microsomes into trans-1,2-dihydrodiol and trans-3,4-dihydrodiol.[10][11][12] This metabolic process is a critical first step in the activation of many PAHs to their ultimate carcinogenic forms. The formation of dihydrodiols can be followed by further epoxidation to form highly reactive diol epoxides, which can covalently bind to cellular macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis.

The following diagram illustrates the proposed initial metabolic pathway for this compound.

Aryl Hydrocarbon Receptor (AhR) Signaling

Many toxic effects of PAHs and their halogenated derivatives are mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6] Upon binding of a ligand like a chlorinated PAH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences (Xenobiotic Response Elements), leading to the transcriptional activation of a battery of genes, including Phase I and Phase II metabolizing enzymes like cytochrome P450s (e.g., CYP1A1, CYP1B1).[6] While direct studies on this compound are limited, its structural similarity to other AhR-active compounds suggests it may also act as an AhR agonist.

The following diagram illustrates the general workflow for assessing chemical toxicity through the AhR signaling pathway.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not widely published. However, standard protocols for assessing the toxicity of PAHs can be adapted.

In Vitro Metabolism Study

This protocol is based on the methodology described for the stereoselective metabolism of this compound.[11]

Objective: To determine the metabolites of this compound when incubated with liver microsomes.

Materials:

-

This compound

-

Liver microsomes (e.g., from neonatal male B6C3F1 mice)

-

NADPH regenerating system

-

Acetone

-

Ethyl acetate

-

Reversed-phase High-Performance Liquid Chromatography (HPLC) system

-

UV-visible spectrophotometer

-

Circular dichroism (CD) spectropolarimeter

Procedure:

-

Prepare an incubation mixture containing this compound, liver microsomes, and an NADPH regenerating system in a suitable buffer.

-

Incubate the mixture under controlled conditions (e.g., 37°C for a specified time).

-

Quench the reaction with acetone.

-

Extract the metabolites and any remaining substrate with ethyl acetate.

-

Evaporate the organic fractions to dryness under reduced pressure.

-

Redissolve the residue in methanol for HPLC analysis.

-

Separate the metabolites using a reversed-phase HPLC column with a suitable gradient (e.g., methanol-water).

-

Identify the metabolites using UV-visible spectroscopy and compare them to known standards if available.

-

Determine the stereochemistry of the dihydrodiol metabolites using CD spectral analysis.

Health and Safety Precautions

Hazard Identification

| Hazard | Description | GHS Classification |

| Acute Toxicity (Oral) | Harmful if swallowed. | Category 4[8] |

| Skin Corrosion/Irritation | Causes skin irritation. | Category 2[5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2[5] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Category 2[5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Category 3 (Respiratory system)[5] |

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[2]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store locked up.[5]

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] |

| Skin Protection | Wear impervious clothing and chemical-resistant gloves.[8] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[13] |

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8] |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[2][14] Seek medical attention if irritation persists.[2] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][14] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] |

Accidental Release Measures

-

Ensure adequate ventilation.

-

Evacuate personnel to safe areas.

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up the material and place it in a suitable, closed container for disposal.[2]

-

Do not let the chemical enter drains.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[2]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

This technical guide is intended to provide a comprehensive overview of the health and safety information for this compound for a scientific audience. It is crucial to always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical and to conduct a thorough risk assessment for any new experimental procedures.

References

- 1. This compound | 716-53-0 [chemicalbook.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | C14H9Cl | CID 69744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 7. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. scilit.com [scilit.com]

- 13. echemi.com [echemi.com]

- 14. en.hesperian.org [en.hesperian.org]

An In-depth Technical Guide to the Key Differences Between Anthracene and 9-Chloroanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental differences between anthracene (B1667546) and its chlorinated derivative, 9-chloroanthracene (B1582455). A thorough understanding of these differences is crucial for researchers and professionals in organic synthesis, materials science, and drug development, as the introduction of a single chlorine atom at the 9-position dramatically alters the molecule's physicochemical properties, reactivity, and potential applications.

Structural and Physicochemical Properties

The primary structural difference is the substitution of a hydrogen atom with a chlorine atom at the meso-position (C9) of the anthracene core. This substitution leads to notable changes in the molecule's physical properties. The increased molecular weight and altered intermolecular forces in this compound result in a lower melting point compared to the highly symmetric parent anthracene.

Table 1: Comparison of Physicochemical Properties

| Property | Anthracene | This compound |

| Molecular Formula | C₁₄H₁₀ | C₁₄H₉Cl |

| Molecular Weight | 178.23 g/mol | 212.67 g/mol [1] |

| Appearance | Colorless to pale yellow solid, blue fluorescence | Lemon-yellow solid |

| Melting Point | 215-218 °C | 101-106 °C |

| Boiling Point | 340 °C | 370.1 °C (Predicted) |

| Solubility | Insoluble in water; soluble in hot benzene (B151609), toluene, chloroform, and carbon disulfide. | Insoluble in water; soluble in organic solvents like ethanol (B145695) and petroleum ether. |

Spectroscopic Properties

The introduction of the chlorine atom at the 9-position induces changes in the electronic environment of the anthracene core, which are reflected in its spectroscopic properties.

UV-Vis Absorption and Fluorescence

Both anthracene and this compound are fluorescent molecules. Anthracene exhibits a characteristic vibronic structure in its absorption and emission spectra. The substitution with chlorine in this compound can cause a slight red-shift (bathochromic shift) in the absorption and emission maxima due to the electronic effects of the halogen. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter in their application as fluorophores. The quantum yield of anthracene is well-established, while that of this compound can be influenced by the heavy atom effect of chlorine, which can promote intersystem crossing and potentially lower the quantum yield.

Table 2: Comparison of Spectroscopic Properties

| Parameter | Anthracene | This compound |

| UV-Vis λmax (in Cyclohexane) | ~356, 375 nm | Data not readily available for direct comparison |

| Fluorescence Emission λmax | ~380, 401, 425 nm[2] | Data not readily available for direct comparison |

| Fluorescence Quantum Yield (Φf) | 0.27 - 0.36 (in ethanol/cyclohexane)[2][3][4][5] | Data not readily available |

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecules. In anthracene, due to its high symmetry, the spectrum is relatively simple. The introduction of the chloro-substituent in this compound breaks this symmetry, leading to a more complex spectrum with distinct signals for each proton and carbon. The electron-withdrawing nature of the chlorine atom causes a downfield shift for the adjacent protons and carbons.

Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Nucleus | Anthracene (δ, ppm) | This compound (δ, ppm) |

| ¹H NMR | ~7.44 (H-2,3,6,7), 7.98 (H-1,4,5,8), 8.40 (H-9,10)[6] | ~7.5-7.7 (m), 8.0-8.2 (m), 8.3-8.5 (m) |

| ¹³C NMR | ~125.4 (C-1,4,5,8), 126.2 (C-9,10), 128.1 (C-2,3,6,7), 131.6 (C-4a,5a,9a,10a)[7] | ~125.0, 125.6, 126.9, 127.1, 128.8, 129.2, 130.4, 131.2 |

Chemical Reactivity: A Tale of Two Pathways

The most significant difference between anthracene and this compound lies in their chemical reactivity, primarily governed by the electronic nature of the 9-position.

Electrophilic Aromatic Substitution

Anthracene readily undergoes electrophilic aromatic substitution (EAS) at the electron-rich 9 and 10 positions.[8][9][10] This is because the carbocation intermediate (arenium ion) formed by attack at these positions is highly stabilized by the resonance delocalization over the two intact benzene rings.[8][9] Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation.

In contrast, the 9-position of this compound is deactivated towards electrophilic attack. The chlorine atom is an electron-withdrawing group via induction, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. While the chlorine atom has lone pairs that can participate in resonance, the inductive effect is generally stronger for halogens in this context.

Nucleophilic Aromatic Substitution

A key reaction pathway that is available to this compound but not to anthracene is nucleophilic aromatic substitution (SNA). The presence of the electronegative chlorine atom polarizes the C-Cl bond, making the C9 carbon atom electrophilic and susceptible to attack by nucleophiles. This reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the chloride ion.[11][12][13][14] This reactivity makes this compound a valuable synthon for introducing the anthracenyl moiety into other molecules.

Photodimerization

Both anthracene and its derivatives can undergo a [4+4] photodimerization reaction upon exposure to UV light, forming a dimer.[15][16] This process is reversible, with the dimer reverting to the monomers upon heating or irradiation with shorter wavelength UV light. The substituent at the 9-position can influence the kinetics and quantum yield of the photodimerization process.[17]

Synthesis of this compound

This compound is typically synthesized from anthracene via electrophilic chlorination. A common and effective laboratory method involves the use of cupric chloride (CuCl₂) as the chlorinating agent.

Experimental Protocol: Chlorination of Anthracene with Cupric Chloride

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Anthracene (0.100 mole, 17.8 g)

-

Anhydrous cupric chloride (0.202 mole, 27.2 g)

-

Carbon tetrachloride (500 mL)

-

Alumina for chromatography

-

Petroleum ether (b.p. 60-80 °C) for crystallization

Procedure:

-

Reaction Setup: In a dry 1-liter, two-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a drying tube, combine anthracene, anhydrous cupric chloride, and carbon tetrachloride.

-

Reaction: Stir the mixture and heat under reflux for 18-24 hours. During the reaction, the brown cupric chloride will be converted to white cuprous chloride, and hydrogen chloride gas will be evolved.

-

Workup: After the reaction is complete, cool the mixture and remove the cuprous chloride by filtration.

-

Purification: Pass the filtrate through a chromatography column packed with alumina, eluting with carbon tetrachloride.

-

Isolation: Evaporate the solvent from the eluate to yield crude this compound.

-

Crystallization: Recrystallize the crude product from petroleum ether to obtain pure this compound as yellow needles.

References

- 1. This compound [webbook.nist.gov]

- 2. omlc.org [omlc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Anthracene(120-12-7) 1H NMR [m.chemicalbook.com]

- 7. Anthracene(120-12-7) 13C NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. organic chemistry - Electrophilic Aromatic Substitution in Anthracene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. quora.com [quora.com]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of 9-Chloroanthracene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of 9-chloroanthracene (B1582455), a valuable building block in organic synthesis. The document provides a comprehensive overview of various chlorination strategies, complete with detailed experimental protocols and comparative data to assist researchers in understanding and replicating these foundational reactions.

Introduction

Anthracene (B1667546), a polycyclic aromatic hydrocarbon, exhibits a rich chemistry, with the 9- and 10-positions being particularly susceptible to electrophilic attack. The synthesis of this compound has been a subject of interest for many years, leading to the development of several effective chlorination methods. This guide focuses on the historical approaches to this synthesis, providing a valuable resource for chemists interested in the functionalization of aromatic systems.

Synthetic Methodologies and Experimental Protocols

Several reagents and conditions have been historically employed for the synthesis of this compound from anthracene. The following sections detail the most prominent methods, offering step-by-step experimental procedures.

Chlorination with Cupric Chloride

The use of anhydrous cupric chloride (CuCl₂) in a suitable solvent is a well-established and high-yielding method for the preparation of this compound. This method is noted for its simplicity and the use of readily available starting materials.[1]

Experimental Protocol:

-

A dry, 1-liter, two-necked flask is equipped with a mechanical stirrer and a reflux condenser fitted with a drying tube.

-

To the flask, add 17.8 g (0.100 mole) of anthracene, 27.2 g (0.202 mole) of anhydrous cupric chloride, and 500 mL of carbon tetrachloride.[1]

-

The reaction mixture is stirred and heated under reflux for 18–24 hours. During this time, the brown cupric chloride is converted to white cuprous chloride, and hydrogen chloride gas is evolved.

-

After the reaction is complete, the mixture is cooled, and the cuprous chloride is removed by filtration.

-

The carbon tetrachloride solution is then passed through a 35-mm chromatographic column filled with 200 g of alumina.

-

The column is eluted with 400 mL of carbon tetrachloride.

-

The combined eluates are evaporated to dryness to yield 19–21 g (89–99%) of crude this compound as a lemon-yellow solid with a melting point of 102–104°C.[1]

-

For further purification, the crude product can be crystallized from petroleum ether (b.p. 60–80°) to give 16–17 g (75–80%) of this compound as yellow needles with a melting point of 104–106°C.[1]

Direct Chlorination with Chlorine Gas

Direct chlorination of anthracene with chlorine gas is a classical method, though it can be less selective and may lead to the formation of polychlorinated byproducts if not carefully controlled.

Experimental Protocol:

Caution: This reaction should be performed in a well-ventilated fume hood due to the use of toxic chlorine gas.

-

Dissolve anthracene in a suitable inert solvent, such as carbon tetrachloride or glacial acetic acid, in a reaction vessel equipped with a gas inlet tube and a stirrer.

-

Protect the reaction from light to prevent radical side reactions.

-

Slowly bubble a stream of dry chlorine gas through the solution while maintaining vigorous stirring.

-

Monitor the reaction progress by a suitable method (e.g., TLC) to determine the optimal reaction time and avoid over-chlorination.

-

Upon completion, purge the excess chlorine gas with an inert gas (e.g., nitrogen).

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a milder chlorinating agent that can offer better selectivity for monochlorination compared to chlorine gas.

Experimental Protocol:

-

In a round-bottom flask, dissolve anthracene in a suitable solvent such as carbon tetrachloride or chloroform.

-

Add N-chlorosuccinimide (1.0-1.2 equivalents) to the solution.

-

The reaction can be initiated by the addition of a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) or by exposure to UV light.

-

The reaction mixture is stirred at room temperature or gentle reflux until the starting material is consumed (monitored by TLC).

-

After cooling, the succinimide (B58015) byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining oxidant, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Chlorination with Other Reagents

Other historical methods for the preparation of this compound have utilized reagents such as t-butyl hypochlorite, 1,3-dichloro-5,5-dimethylhydantoin, and phosphorus pentachloride.[1] While detailed, specific protocols for the synthesis of this compound are less commonly documented in readily available literature, the general approach involves the reaction of anthracene with these chlorinating agents in an inert solvent, often with control of temperature and reaction time to favor monosubstitution.

Quantitative Data Summary

The following table summarizes the quantitative data for the various historical methods of this compound preparation.

| Method | Reagent(s) | Solvent | Reaction Conditions | Yield (Crude) | Yield (Purified) | Melting Point (°C) |

| Cupric Chloride | Anthracene, CuCl₂ | Carbon Tetrachloride | Reflux, 18-24 h | 89-99%[1] | 75-80%[1] | 104-106[1] |

| Direct Chlorination | Anthracene, Cl₂ | Carbon Tetrachloride / Acetic Acid | Room Temp, dark | Variable | Variable | - |

| N-Chlorosuccinimide | Anthracene, NCS | Carbon Tetrachloride / Chloroform | Room Temp or Reflux | - | - | - |

| Other Methods | t-butyl hypochlorite, 1,3-dichloro-5,5-dimethylhydantoin, PCl₅ | Inert Solvents | Variable | - | - | - |

Data for direct chlorination, NCS, and other methods are not consistently reported in historical literature for the specific synthesis of this compound and can vary significantly based on reaction conditions.

Reaction Mechanisms and Logical Workflows

The chlorination of anthracene to this compound can proceed through different mechanisms depending on the reagents and conditions employed.

Radical Aromatic Substitution (e.g., with Cupric Chloride)

The reaction of anthracene with cupric chloride is considered to proceed via a radical aromatic substitution mechanism.[2]

Caption: Radical substitution mechanism for the chlorination of anthracene with CuCl₂.

Electrophilic Aromatic Substitution (e.g., with Cl₂)

Direct chlorination with chlorine gas, particularly in the presence of a Lewis acid catalyst (though not always necessary for reactive substrates like anthracene), typically follows an electrophilic aromatic substitution pathway.

Caption: Electrophilic substitution mechanism for the chlorination of anthracene.

Conclusion

The historical methods for the preparation of this compound provide a fascinating insight into the development of synthetic organic chemistry. While modern methods may offer advantages in terms of efficiency and safety, a thorough understanding of these classical transformations remains essential for researchers in the field. The cupric chloride method, in particular, stands out as a robust and high-yielding procedure. This guide serves as a practical resource for the synthesis and further functionalization of this important aromatic building block.

References

Methodological & Application

Application Notes and Protocols: 9-Chloroanthracene in OLED Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 9-chloroanthracene (B1582455) as a key intermediate in the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. The protocols and data presented are intended to guide researchers in the development of novel organic semiconductors with tailored photophysical and electronic properties.

Introduction

This compound is a versatile building block for the synthesis of a wide array of organic semiconducting materials utilized in OLEDs.[1] Its anthracene (B1667546) core provides a robust, highly fluorescent platform, while the chlorine atom at the 9-position serves as a reactive handle for introducing various functional groups through cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the final material, such as emission color, charge carrier mobility, and thermal stability, which are critical for enhancing OLED device performance.[2]

The most common synthetic strategies involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, to form new carbon-carbon bonds at the 9- and subsequently 10-positions of the anthracene core. These methods offer a high degree of control over the final molecular architecture, enabling the synthesis of materials for various roles within an OLED device, including as blue light emitters, host materials, and hole or electron transport layers.[2][3]

Synthetic Applications and Protocols

The primary application of this compound in OLED material synthesis is as a precursor for 9,10-diarylanthracene derivatives. These derivatives are widely recognized for their high photoluminescence quantum yields and excellent thermal stability, making them ideal candidates for emissive and host materials in OLEDs.

Synthesis of 9,10-Diarylanthracene Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 9,10-diarylanthracenes from this compound. The reaction involves the coupling of the chloroanthracene with an arylboronic acid in the presence of a palladium catalyst and a base. A subsequent coupling reaction can be performed to introduce a second aryl group at the 10-position.

Experimental Protocol: Synthesis of 9-Phenyl-10-(2-naphthyl)anthracene

This protocol describes a two-step synthesis of an exemplary asymmetric 9,10-diarylanthracene, 9-phenyl-10-(2-naphthyl)anthracene, starting from this compound.

Step 1: Synthesis of 9-Phenylanthracene (B14458)

-

Reaction Setup: In a dried Schlenk flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (B1210297) (0.02 eq.), and a suitable phosphine (B1218219) ligand (e.g., SPhos, 0.04 eq.).

-

Solvent and Base: Add anhydrous toluene (B28343) as the solvent, followed by an aqueous solution of potassium carbonate (2.0 M, 3.0 eq.).

-

Reaction Conditions: Degas the mixture by bubbling with argon for 20 minutes. Heat the reaction mixture to 100 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 9-phenylanthracene.

Step 2: Synthesis of 9-Bromo-10-phenylanthracene (B179275)

-

Bromination: Dissolve the 9-phenylanthracene from Step 1 in a suitable solvent such as carbon tetrachloride.

-

Reagent Addition: Slowly add a solution of bromine (1.0 eq.) in the same solvent to the reaction mixture at room temperature while stirring.

-

Reaction and Work-up: Stir the reaction for 2-4 hours. The product, 9-bromo-10-phenylanthracene, will precipitate out of the solution. Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

Step 3: Synthesis of 9-Phenyl-10-(2-naphthyl)anthracene

-

Reaction Setup: In a dried Schlenk flask, combine 9-bromo-10-phenylanthracene (1.0 eq.), 2-naphthaleneboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium carbonate (3.0 eq.).

-

Solvent: Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Degas the mixture and heat to 90 °C under an inert atmosphere for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: Follow the work-up and purification procedures described in Step 1 to obtain the final product, 9-phenyl-10-(2-naphthyl)anthracene.

Quantitative Data Presentation

The tables below summarize key quantitative data for a selection of 9,10-diarylanthracene derivatives, which can be synthesized using this compound as a starting material. This data is crucial for selecting and designing materials with desired properties for OLED applications.

Table 1: Photophysical Properties of Selected 9,10-Diarylanthracene Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (ΦPL) |

| 9,10-Diphenylanthracene (DPA) | 375 | 410, 430 | 0.88 - 0.98[4] |

| 9,10-Di(naphthalen-2-yl)anthracene (ADN) | 394 | 434 | ~0.80 |

| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | 376 | 409, 431 | ~1.00[5] |

| 4-(10-Phenylanthracen-9-yl)benzonitrile | 376 | 412, 434 | ~1.00[5] |

Table 2: Electrochemical and OLED Device Performance Data

| Material | HOMO (eV) | LUMO (eV) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |

| DPA Derivative (CBZDPA) | -5.70 | -2.45 | 4.5 | (0.17, 0.17)[2] |

| DPA Derivative (OXDDPA) | -5.95 | -2.65 | 4.0 | (0.16, 0.18)[2] |

| PyAnPy | -5.74 | -2.68 | 4.78 | (0.16, 0.10)[6] |

| PyTAnPy | -5.72 | -2.65 | 5.48 | (0.15, 0.06)[6] |

Visualizations

The following diagrams illustrate the synthetic workflow and the functional principle of an OLED device incorporating a this compound derivative.

Caption: Synthetic workflow for 9,10-diarylanthracenes.

Caption: OLED device structure and energy level diagram.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores with molecular design of charge transport and red-shifted emission proof - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 6. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 9-Chloroanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. The synthesis of 9-arylanthracenes, in particular, is of significant interest due to their unique photophysical properties, which make them valuable in the development of organic electronics and fluorescent probes.

While the Suzuki-Miyaura coupling is well-established for aryl bromides and iodides, the use of more readily available and cost-effective aryl chlorides, such as 9-chloroanthracene (B1582455), presents a greater challenge due to the inherent strength of the C-Cl bond. Activation of this less reactive bond typically requires more specialized and robust catalyst systems. These application notes provide a detailed overview and experimental protocols for the successful Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for aryl chlorides.

-

Transmetalation: In this step, the aryl group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by the base, which activates the boronic acid.

-

Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium complex, which forms the desired 9-arylanthracene product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Data Presentation: A Comparative Overview of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Due to the lower reactivity of this compound compared to 9-bromoanthracene, more forcing conditions and specialized catalyst systems are generally required. The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides, providing a basis for comparison and optimization.

Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 9-Bromoanthracene | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/THF/H₂O | Reflux | 18 | Varies |

| 9,10-Dibromoanthracene | Palladacycle IA | - | K₂CO₃ | THF/H₂O | 60 | - | 70 |

| Aryl Chloride | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMA | 90 | 3 | 95 |

| Aryl Chloride | Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane | 100 | 12 | High |

| Aryl Chloride | SPhos Pd G2 | - | K₃PO₄ | 2-MeTHF | RT | - | High |

Note: This table is a compilation of data from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Base and Solvent on the Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Bromobenzene | Phenylboronic acid | Pd(II) catalyst | NaOH | MeOH/H₂O (3:2) | RT | 96.3 |

| Bromobenzene | Phenylboronic acid | Pd(II) catalyst | K₃PO₄ | Dioxane | RT | 0 |

| Bromobenzene | Phenylboronic acid | Pd(II) catalyst | K₃PO₄ | DMF | RT | 30.9 |

Note: This table highlights the critical role of the base and solvent in the Suzuki-Miyaura coupling. The choice of base and solvent can significantly impact the reaction outcome.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 9-arylanthracene via the Suzuki-Miyaura cross-coupling of this compound. This procedure is adapted from established methods for the coupling of challenging aryl chlorides and may require optimization for different substrates.[2]

Synthesis of 9-Phenylanthracene from this compound

Materials:

-

This compound (1.0 equiv.)

-

Phenylboronic acid (1.5 equiv.)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄), finely ground (3.0 equiv.)

-

Anhydrous 1,4-dioxane (B91453)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 9-phenylanthracene.

Mandatory Visualizations

References

Application Note: Synthesis of 9,10-Diarylanthracenes from 9-Chloroanthracene via Sequential Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 9,10-diarylanthracenes, valuable compounds in materials science and medicinal chemistry, starting from 9-chloroanthracene (B1582455). Due to the lower reactivity of aryl chlorides compared to bromides or iodides, this synthesis requires a robust catalytic system. The described methodology follows a sequential, three-step process: (1) A palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to yield a 9-arylanthracene intermediate. (2) Subsequent halogenation of the 9-arylanthracene at the 10-position. (3) A second Suzuki-Miyaura coupling to introduce the second aryl group, affording the final 9,10-diarylanthracene product. This application note includes detailed experimental procedures, a summary of relevant reaction conditions, and workflow diagrams to guide researchers.

Introduction

9,10-Diarylanthracene derivatives are a critical class of polycyclic aromatic hydrocarbons (PAHs) utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and as scaffolds in pharmaceutical compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the carbon-carbon bonds necessary to construct these molecules.[1]

While syntheses often start from more reactive 9,10-dihaloanthracenes (typically bromo-derivatives), this guide details a strategy beginning with the more cost-effective but less reactive this compound. The successful coupling of aryl chlorides has been made possible by the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), which facilitate the challenging oxidative addition step.[2][3][4] This protocol leverages these advanced catalysts to achieve a high-yielding synthesis of 9,10-diarylanthracenes.

Synthetic Strategy Overview

The synthesis proceeds in three main stages. First, a monosubstituted 9-arylanthracene is prepared. This intermediate is then halogenated at the electronically-activated 10-position. Finally, a second cross-coupling reaction introduces the second aryl moiety.

Caption: Logical workflow for the three-step synthesis of 9,10-diarylanthracenes.

Data Presentation: Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

The choice of catalyst, ligand, base, and solvent is critical for the successful coupling of less reactive aryl chlorides. The following table summarizes conditions that have proven effective for this class of substrates and are applicable to the protocols described below.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Yield (%) | Notes |

| 1 | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene (B28343)/H₂O | 100 | >95 | Highly efficient for unactivated aryl chlorides.[3] |

| 2 | Pd₂(dba)₃ (1.0) | XPhos (3.0) | K₃PO₄ (2.0) | Dioxane | 100 | >95 | Broad substrate scope, including hindered chlorides. |

| 3 | Pd(OAc)₂ (0.5-1.0) | o-(di-tert-butylphosphino)biphenyl (1-2) | Cs₂CO₃ or K₃PO₄ (2.0) | Toluene | RT - 80 | High | Effective even at room temperature for some substrates.[5] |

| 4 | PdCl₂(dppf) (3.0) | - | Na₂CO₃ (2.0) | DME/H₂O | 80 | Moderate | A more traditional catalyst, may require higher temperatures. |

| 5 | Pd(0) NHC Complex (1-2) | - | NaOtBu or K₃PO₄ (2.0) | Toluene or Dioxane | 80 - 110 | High | N-Heterocyclic carbene catalysts are a robust alternative.[6][7] |

This table is a compilation of representative data for the Suzuki coupling of various aryl chlorides. Yields are highly substrate-dependent.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are air and/or moisture sensitive; handle under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of 9-Arylanthracene via Suzuki-Miyaura Coupling

This procedure details the coupling of this compound with a representative arylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (0.02 equiv., 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv.), finely powdered and dried

-

Toluene, anhydrous

-

Water, degassed

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.

-

Catalyst Preparation: In a separate glovebox or flask under inert atmosphere, add Pd(OAc)₂ and SPhos to anhydrous toluene to form a catalyst pre-mixture.

-

Solvent Addition: Add anhydrous toluene and degassed water (e.g., 4:1 toluene:water ratio) to the Schlenk flask containing the reagents.

-

Reaction Initiation: Add the catalyst pre-mixture to the reaction flask via syringe.

-

Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 9-arylanthracene.

Protocol 2: Synthesis of 9-Aryl-10-bromoanthracene via Halogenation